molecular formula C25H19N5O3S B304367 2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile

2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile

Cat. No. B304367
M. Wt: 469.5 g/mol
InChI Key: ZGFAQFMFMJMFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK. BTK plays a crucial role in the development and activation of B cells, making it a promising target for the treatment of various autoimmune diseases and cancers.

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, which is a crucial enzyme involved in the activation of B cells. B cells are a type of immune cell that produces antibodies to fight infections. However, in autoimmune diseases, B cells can become overactive and attack healthy tissues, leading to inflammation and tissue damage. By inhibiting BTK, TAK-659 can reduce the activity of B cells and prevent the development of autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which play a crucial role in the development of autoimmune diseases. TAK-659 can also inhibit the proliferation and survival of cancer cells, leading to their death. Additionally, TAK-659 can enhance the immune response to cancer cells, making them more susceptible to other cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its selectivity and potency. It specifically targets BTK, making it a valuable tool for studying the role of B cells in various diseases. However, TAK-659 has some limitations, such as its solubility and stability. It is also relatively new, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the research on TAK-659. One area of interest is the development of combination therapies that include TAK-659. It has been shown to enhance the efficacy of other cancer therapies, and further studies could identify the optimal combinations for different types of cancers. Another direction is the investigation of TAK-659 in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Finally, more research is needed to understand the long-term effects of TAK-659 and its potential for drug development.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 4-ethoxyphenylhydrazine with 2,5-dioxo-3-pyrrolidinecarboxylic acid, followed by the reaction with 2-amino-4-phenyl-3,5-pyridine-dicarbonitrile and sulfuryl chloride. The final product is obtained after purification and isolation.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, as well as various types of cancers, including lymphoma and leukemia. TAK-659 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

properties

Product Name

2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile

Molecular Formula

C25H19N5O3S

Molecular Weight

469.5 g/mol

IUPAC Name

2-amino-6-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C25H19N5O3S/c1-2-33-17-10-8-16(9-11-17)30-21(31)12-20(25(30)32)34-24-19(14-27)22(15-6-4-3-5-7-15)18(13-26)23(28)29-24/h3-11,20H,2,12H2,1H3,(H2,28,29)

InChI Key

ZGFAQFMFMJMFKE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=C(C(=N3)N)C#N)C4=CC=CC=C4)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=C(C(=N3)N)C#N)C4=CC=CC=C4)C#N

Origin of Product

United States

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